molecular formula C24H39N3O2 B13392161 [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide

[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide

Cat. No.: B13392161
M. Wt: 401.6 g/mol
InChI Key: YJRJYYPXNAHNMD-UHFFFAOYSA-N
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Description

[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide is a complex organic compound with the molecular formula C24H39N3O2 and a molecular weight of 401.59 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with these targets makes it a valuable tool for probing biological mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with specific receptors or enzymes, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced durability, flexibility, or resistance to environmental factors.

Mechanism of Action

The mechanism of action of [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide shares similarities with other isoquinoline derivatives, such as:
    • (3S,4a,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-n-tert-butyldecahydroisoquinolin-3-carboxamide.
    • Other isoquinoline-based compounds with similar functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O2/c1-24(2,3)26-23(29)21-14-18-11-7-8-12-19(18)15-27(21)16-22(28)20(25)13-17-9-5-4-6-10-17/h4-6,9-10,18-22,28H,7-8,11-16,25H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRJYYPXNAHNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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